![molecular formula C18H14N2O3 B12055495 3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide](/img/structure/B12055495.png)
3-Hydroxy-N'-[(1E)-(2-hydroxyphenyl)methylene]-2-naphthohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ytterbium(III) Ionophore II involves the condensation of 3-hydroxy-2-naphthoic acid hydrazide with 2-hydroxybenzaldehyde. The reaction typically occurs under reflux conditions in an ethanol solvent, with the presence of an acid catalyst to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for Ytterbium(III) Ionophore II are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Ytterbium(III) Ionophore II primarily undergoes complexation reactions with ytterbium ions. These reactions involve the formation of stable complexes between the ionophore and the metal ion, which are essential for its function in ion-selective electrodes .
Common Reagents and Conditions
The common reagents used in the synthesis and reactions of Ytterbium(III) Ionophore II include 3-hydroxy-2-naphthoic acid hydrazide, 2-hydroxybenzaldehyde, ethanol, and an acid catalyst such as hydrochloric acid. The reactions typically occur under reflux conditions to ensure complete condensation and formation of the desired product .
Major Products
The major product formed from the reaction of Ytterbium(III) Ionophore II with ytterbium ions is a stable complex that can be used in ion-selective electrodes for the detection and quantification of ytterbium ions in various samples .
Aplicaciones Científicas De Investigación
Ytterbium(III) Ionophore II has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Ytterbium(III) Ionophore II involves the selective binding of the ionophore to ytterbium ions. This binding occurs through the formation of coordination bonds between the ionophore’s functional groups and the ytterbium ion. The resulting complex is stable and can be used in ion-selective electrodes to detect and quantify ytterbium ions in various samples .
Comparación Con Compuestos Similares
Similar Compounds
Ytterbium(III) Ionophore I: Another ionophore used for the detection of ytterbium ions, but with different selectivity and binding properties.
Lanthanum(III) Ionophore: Used for the detection of lanthanum ions, with similar complexation mechanisms but different ion selectivity.
Europium(III) Ionophore: Employed for the detection of europium ions, with distinct binding characteristics compared to Ytterbium(III) Ionophore II.
Uniqueness
Ytterbium(III) Ionophore II is unique in its high selectivity and binding affinity for ytterbium ions, making it particularly valuable in applications where precise detection and quantification of ytterbium ions are required. Its stability and effectiveness in forming complexes with ytterbium ions set it apart from other ionophores .
Propiedades
Fórmula molecular |
C18H14N2O3 |
|---|---|
Peso molecular |
306.3 g/mol |
Nombre IUPAC |
3-hydroxy-N-[(Z)-(2-hydroxyphenyl)methylideneamino]naphthalene-2-carboxamide |
InChI |
InChI=1S/C18H14N2O3/c21-16-8-4-3-7-14(16)11-19-20-18(23)15-9-12-5-1-2-6-13(12)10-17(15)22/h1-11,21-22H,(H,20,23)/b19-11- |
Clave InChI |
XTQAGBABCDSRSN-ODLFYWEKSA-N |
SMILES isomérico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)N/N=C\C3=CC=CC=C3O)O |
SMILES canónico |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NN=CC3=CC=CC=C3O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


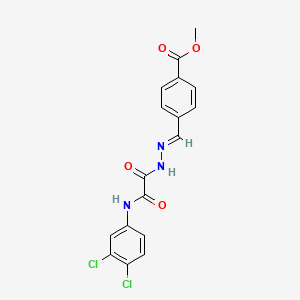

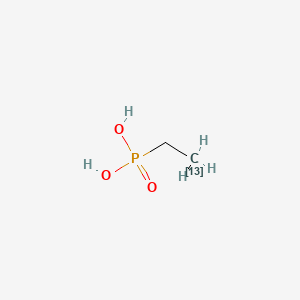
![6-Amino-4-(2,6-dichlorophenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12055437.png)

![N-(2-Fluorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12055446.png)
![N(1),N(1)-Diethyl-N(2)-(1-isobutyl-3-methyl-1H-pyrazolo[3,4-B]quinolin-4-YL)-1,2-ethanediamine dihydrochloride](/img/structure/B12055453.png)

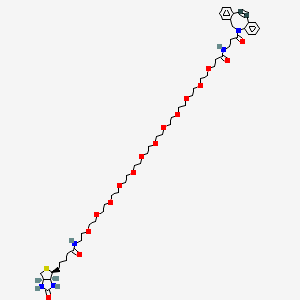
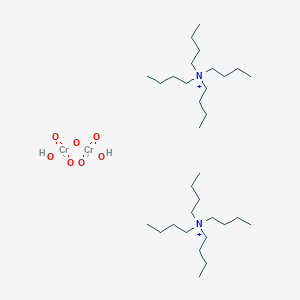
![Triethyl 5,5',5''-[nitrilotris(methylene-1H-benzimidazole-2,1-diyl)]tripentanoate](/img/structure/B12055467.png)

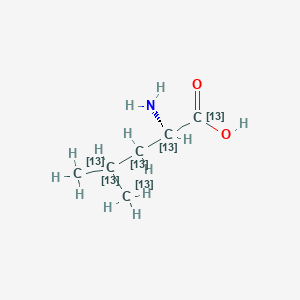
![2-amino-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12055505.png)
